4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
The compound “4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups including a pyridine, a piperazine, a triazole, and a pyrimidine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of several nitrogen atoms could make it a potential ligand for metal ions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature .Scientific Research Applications
Synthesis and Pharmacological Properties
Compounds with structures related to 4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine have been synthesized and evaluated for their pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. This indicates a broad spectrum of potential applications in therapeutic drug development (Mattioda et al., 1975).
Antihypertensive Agents
Research into 1,2,4-triazolopyrimidines, which share structural similarities, has shown that these compounds can exhibit antihypertensive activity, suggesting potential applications in treating cardiovascular diseases (Bayomi et al., 1999).
Adenosine A2a Receptor Antagonists
Modifications of core heterocycles in structures akin to this compound have led to the development of potent and selective adenosine A2a receptor antagonists, with implications for Parkinson's disease treatment (Vu et al., 2004).
Water-soluble Adenosine Receptor Antagonists
Efforts to improve the water solubility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are structurally related, have been made to develop adenosine receptor antagonists suitable for intravenous infusion, indicating their therapeutic potential in various conditions (Baraldi et al., 2012).
Antimicrobial Activity
Synthetic efforts have also focused on creating novel heterocyclic compounds with antimicrobial properties, underscoring the potential use of such compounds in developing new antibacterial and antifungal agents (Desai et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-6-(1,2,4-triazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2S/c24-26(25,13-2-1-3-16-9-13)22-6-4-21(5-7-22)14-8-15(19-11-18-14)23-12-17-10-20-23/h1-3,8-12H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIMJHVEYWRXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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